molecular formula C5H11ClO3S B14599272 Acetic acid;2-(chloromethylsulfanyl)ethanol CAS No. 59278-05-6

Acetic acid;2-(chloromethylsulfanyl)ethanol

Cat. No.: B14599272
CAS No.: 59278-05-6
M. Wt: 186.66 g/mol
InChI Key: YFLUPXSOWOEZQT-UHFFFAOYSA-N
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Description

Acetic acid;2-(chloromethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and 2-(chloromethylsulfanyl)ethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the food industry as vinegar 2-(chloromethylsulfanyl)ethanol is an organic compound containing a chloromethyl group attached to a sulfanyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(chloromethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-(chloromethylsulfanyl)ethanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes. For example, the carbonylation of methanol to produce acetic acid can be combined with the chloromethylation of ethanol to yield the desired compound. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(chloromethylsulfanyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2-(chloromethylsulfanyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-(chloromethylsulfanyl)ethanol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethanol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.

    Ethanol: A common alcohol used as a solvent and in alcoholic beverages.

    Chloromethylsulfanyl derivatives: Compounds containing the chloromethylsulfanyl group, used in various chemical reactions.

Uniqueness

Acetic acid;2-(chloromethylsulfanyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

59278-05-6

Molecular Formula

C5H11ClO3S

Molecular Weight

186.66 g/mol

IUPAC Name

acetic acid;2-(chloromethylsulfanyl)ethanol

InChI

InChI=1S/C3H7ClOS.C2H4O2/c4-3-6-2-1-5;1-2(3)4/h5H,1-3H2;1H3,(H,3,4)

InChI Key

YFLUPXSOWOEZQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CSCCl)O

Origin of Product

United States

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